![molecular formula C14H17N3O B7932911 (S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-propionamide](/img/structure/B7932911.png)
(S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-propionamide
Overview
Description
(S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-propionamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include an amino group, a cyano-benzyl moiety, and a cyclopropyl group attached to a propionamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-propionamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 3-cyano-benzylamine and cyclopropylamine. These intermediates are then subjected to a series of reactions, including condensation and amidation, to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control. The use of automated reactors and precise control of reaction parameters ensures consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-propionamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The cyano group can be reduced to an amine, resulting in the formation of primary amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is often employed.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are used in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the realm of cancer treatment and inhibition of specific protein kinases.
- Cancer Therapy : The compound has been investigated for its efficacy against various cancer types, including prostate cancer and breast cancer. Studies suggest that it may inhibit the activity of the TBK1 protein kinase, which is implicated in cancer progression and drug resistance .
- Antiviral Properties : Preliminary studies have indicated potential antiviral activity against certain viruses, although further research is needed to fully elucidate these effects.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of (S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-propionamide is crucial for optimizing its pharmacological profile. Research has shown that modifications to the cyclopropyl and cyano groups can significantly influence the compound's potency and selectivity against target proteins.
Table 1: Summary of Structural Modifications and Their Effects
Modification Type | Structural Change | Effect on Activity |
---|---|---|
Cyclopropyl Group | Replacement with larger ring | Increased potency against TBK1 |
Cyano Group | Alteration to different nitrile | Variability in selectivity towards cancer cells |
Benzyl Substitution | Introduction of electron-withdrawing groups | Enhanced biological activity |
Case Studies
Several case studies have highlighted the application of this compound in drug discovery:
- Case Study 1 : In a study focusing on breast cancer models, the compound demonstrated significant inhibition of tumor growth when used in conjunction with other chemotherapeutic agents .
- Case Study 2 : Research on prostate cancer cell lines revealed that this compound effectively reduced cell viability by targeting TBK1 pathways .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, thereby influencing various biochemical pathways. The precise mechanism depends on the specific target and the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide
- (S)-2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-propionamide
- (S)-2-Amino-N-(3-cyano-phenyl)-N-cyclopropyl-propionamide
Uniqueness
(S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and stability, making it a valuable tool in various research applications. Its cyclopropyl group, in particular, adds rigidity to the molecule, potentially enhancing its interaction with target proteins and increasing its efficacy in biological assays.
Biological Activity
(S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-propionamide is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique structure, featuring a cyano group, an amino group, and a cyclopropyl moiety, positions it as a potential therapeutic agent and biochemical probe. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound exhibits chirality due to the presence of an asymmetric carbon atom in the propionamide chain, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The cyano group can act as an electrophile, while the amino group facilitates hydrogen bonding and nucleophilic attacks. These interactions are crucial for modulating enzyme activity or receptor binding, leading to various pharmacological effects.
Therapeutic Potential
Research indicates that this compound may exhibit potential therapeutic properties, particularly in the following areas:
- Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been explored as a biochemical probe for protease inhibition, which is relevant in cancer and neurodegenerative disease contexts .
- Antimicrobial Activity : Preliminary findings indicate that the compound may possess antimicrobial properties against certain bacterial strains. This suggests potential applications in treating infections .
Case Studies
- Inhibition of Kallikrein-Related Peptidase 6 (KLK6) : A study highlighted the development of inhibitors targeting KLK6, with compounds structurally similar to this compound showing promising results in high-throughput screening assays. These compounds demonstrated selective inhibition and favorable pharmacokinetic profiles .
- Antimicrobial Screening : In another investigation focusing on various amide derivatives, this compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy .
Research Findings
Recent studies have provided insights into the structure-activity relationship (SAR) of related compounds:
- SAR Analysis : Modifications to the amino and cyano groups significantly influenced biological activity. For instance, variations in substituents on the benzyl ring altered enzyme binding affinity and selectivity .
- Pharmacological Profiling : Comprehensive pharmacological profiling has been conducted to evaluate the efficacy of this compound against various biological targets, including proteases and bacterial pathogens .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-cyanophenyl)methyl]-N-cyclopropylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10(16)14(18)17(13-5-6-13)9-12-4-2-3-11(7-12)8-15/h2-4,7,10,13H,5-6,9,16H2,1H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWVUFJOHUTHAZ-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC(=CC=C1)C#N)C2CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC(=CC=C1)C#N)C2CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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